molecular formula C8H4Cl4O B6307873 2,2,2-Trichloro-1-(4-chlorophenyl)ethanone CAS No. 27704-37-6

2,2,2-Trichloro-1-(4-chlorophenyl)ethanone

Cat. No.: B6307873
CAS No.: 27704-37-6
M. Wt: 257.9 g/mol
InChI Key: JSKSUAMGBCLUOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trichloro-1-(4-chlorophenyl)ethanone is a chemical compound with the molecular formula C8H4Cl4O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its trichloromethyl and chlorophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(4-chlorophenyl)ethanone typically involves the chlorination of 1-(4-chlorophenyl)ethanone. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds as follows:

[ \text{C}_8\text{H}_7\text{ClO} + 3\text{Cl}_2 \rightarrow \text{C}_8\text{H}_4\text{Cl}_4\text{O} + 3\text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures efficient chlorination and high yield of the desired product. The reaction conditions are optimized to maintain the stability of the compound and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(4-chlorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Formation of 4-chlorobenzoic acid.

    Reduction: Formation of 1-(4-chlorophenyl)ethane.

    Substitution: Formation of 2,2,2-trihydroxy-1-(4-chlorophenyl)ethanone.

Scientific Research Applications

2,2,2-Trichloro-1-(4-chlorophenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(4-chlorophenyl)ethanone involves its interaction with specific molecular targets. The trichloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its antimicrobial and antifungal activities. The compound can disrupt cellular processes by modifying proteins and enzymes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethanol:

    1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane:

Uniqueness

2,2,2-Trichloro-1-(4-chlorophenyl)ethanone is unique due to its specific combination of trichloromethyl and chlorophenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,2,2-trichloro-1-(4-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl4O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKSUAMGBCLUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(Cl)(Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.